molecular formula C11H11BrN2O2 B8671123 3-(5-Bromopyridine-3-carbonyl)-1-methylpyrrolidin-2-one CAS No. 88909-26-6

3-(5-Bromopyridine-3-carbonyl)-1-methylpyrrolidin-2-one

Cat. No. B8671123
CAS RN: 88909-26-6
M. Wt: 283.12 g/mol
InChI Key: IPEXPXISDSHQHA-UHFFFAOYSA-N
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Description

3-(5-Bromopyridine-3-carbonyl)-1-methylpyrrolidin-2-one is a useful research compound. Its molecular formula is C11H11BrN2O2 and its molecular weight is 283.12 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-(5-Bromopyridine-3-carbonyl)-1-methylpyrrolidin-2-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(5-Bromopyridine-3-carbonyl)-1-methylpyrrolidin-2-one including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

88909-26-6

Product Name

3-(5-Bromopyridine-3-carbonyl)-1-methylpyrrolidin-2-one

Molecular Formula

C11H11BrN2O2

Molecular Weight

283.12 g/mol

IUPAC Name

3-(5-bromopyridine-3-carbonyl)-1-methylpyrrolidin-2-one

InChI

InChI=1S/C11H11BrN2O2/c1-14-3-2-9(11(14)16)10(15)7-4-8(12)6-13-5-7/h4-6,9H,2-3H2,1H3

InChI Key

IPEXPXISDSHQHA-UHFFFAOYSA-N

Canonical SMILES

CN1CCC(C1=O)C(=O)C2=CC(=CN=C2)Br

Origin of Product

United States

Synthesis routes and methods

Procedure details

A suspension of NaH (60% in oil, 1.84 g, 46 mmol) was washed with toluene (3×10 ml) under nitrogen atmosphere. The resulting slurry in 50 ml of toluene was refluxed for 30 minutes under nitrogen and to it was added slowly a toluene (25 ml) solution of methyl 5-bromonicotinate (5 g, 23.26 mmol) and 1-methyl-2-pyrrolidone (4.58 g, 46.5 mmol) for 45 minutes. Then the reaction mixture was refluxed for 10 h. After completion of the reaction cooled to room temperature and added 10 ml of saturated ammonium chloride. The separated organic layer was dried over with sodium sulfate, filtered and evaporated under reduced pressure to obtain crude residue which was purified by silica-gel column chromatography using EtOAc/hexane (60:40) as an eluent to afford an off white solid (1.6 g, 24.4% yield).
Name
Quantity
1.84 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step Two
Quantity
5 g
Type
reactant
Reaction Step Three
Quantity
4.58 g
Type
reactant
Reaction Step Three
Quantity
25 mL
Type
solvent
Reaction Step Three
Name
Yield
24.4%

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